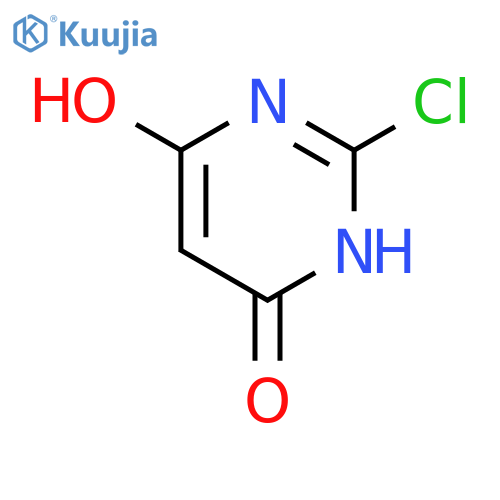Cas no 1216965-68-2 (2-chloro-6-hydroxy-4(3H)-Pyrimidinone)

1216965-68-2 structure
商品名:2-chloro-6-hydroxy-4(3H)-Pyrimidinone
2-chloro-6-hydroxy-4(3H)-Pyrimidinone 化学的及び物理的性質
名前と識別子
-
- 4(3H)-Pyrimidinone, 2-chloro-6-hydroxy-
- 2-chloro-6-hydroxy-4(3H)-Pyrimidinone
-
- インチ: 1S/C4H3ClN2O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H2,6,7,8,9)
- InChIKey: JAOBTHKSHAVIAH-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(O)=CC(=O)N1
計算された属性
- せいみつぶんしりょう: 145.9883050g/mol
- どういたいしつりょう: 145.9883050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 61.7Ų
2-chloro-6-hydroxy-4(3H)-Pyrimidinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C423790-100mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 100mg |
$322.00 | 2023-05-18 | ||
| TRC | C423790-500mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 500mg |
$1315.00 | 2023-05-18 | ||
| TRC | C423790-280mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 280mg |
$695.00 | 2023-05-18 | ||
| TRC | C423790-50mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 50mg |
$167.00 | 2023-05-18 | ||
| TRC | C423790-250mg |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone |
1216965-68-2 | 250mg |
$ 800.00 | 2023-09-08 |
2-chloro-6-hydroxy-4(3H)-Pyrimidinone 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1216965-68-2 (2-chloro-6-hydroxy-4(3H)-Pyrimidinone) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬